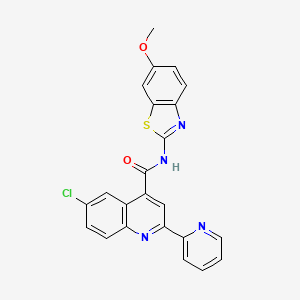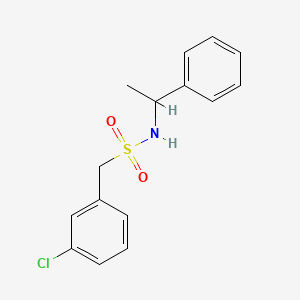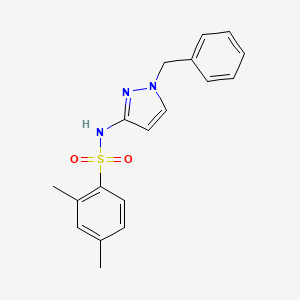
2-methyl-4-phenylnicotinamide
Descripción general
Descripción
2-methyl-4-phenylnicotinamide (MPN) is a derivative of nicotinamide, which has been extensively studied for its various biological activities. MPN has been identified as a promising compound for the development of novel drugs due to its unique chemical structure and pharmacological properties.
Aplicaciones Científicas De Investigación
TRPV1 Antagonism and Inflammatory Pain Relief :
- A study described the optimization of 6-phenylnicotinamide derivatives as TRPV1 antagonists, useful in inflammatory pain management. One such derivative, 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, showed a promising profile for pre-clinical development (Westaway et al., 2008).
Anticonvulsant Activity :
- Research found anticonvulsant activity in 2-methyl-6-phenylnicotinamide and its derivatives, indicating potential applications in treating seizures (Sigova et al., 1985).
Anticancer Properties :
- A novel compound, 2-hydroxy-N-phenylnicotinamide, synthesized from 2-hydroxynicotinic acid, demonstrated potential as a treatment for leukemia P388, based on its IC50 value and cytotoxicity test against P388 Murine Leukemia cells (Salahuddin et al., 2013).
Gastroprotective Effects :
- 1-Methylnicotinamide (MNA), a derivative of nicotinamide, showed potent gastroprotective effects against acute gastric lesions induced by stress, potentially through the action of prostacyclin and sensory nerves (Brzozowski et al., 2008).
Allosteric Modifiers of Hemoglobin :
- Research on 2-(aryloxy)-2-methylpropionic acids, including derivatives with structural similarities to 2-methyl-4-phenylnicotinamide, found them to be strong allosteric effectors of hemoglobin, potentially useful in medical situations requiring modulation of oxygen supply, such as ischemia or stroke (Randad et al., 1991).
N-Methylation in Parkinson's Disease :
- A study found higher levels of N-methylated azaheterocyclic amines in parkinsonian patients, suggesting altered N-methylation ability in Parkinson's disease, which may have implications for understanding the disease's etiology (Aoyama et al., 2000).
Propiedades
IUPAC Name |
2-methyl-4-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9-12(13(14)16)11(7-8-15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQXBJSQZTXTKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4773934.png)

![N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4773952.png)
![5-{[4-(4-butylphenyl)-3-cyano-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4773955.png)

![N-[5-methyl-1-(3-propoxybenzoyl)-2(1H)-pyridinylidene]-3-propoxybenzamide](/img/structure/B4773978.png)
![4-[(4-fluorophenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4773984.png)

![1,1,9b-trimethyl-1,5,6,9b-tetrahydro[1,3]oxazolo[3,4-a]thieno[3,2-c]pyridin-3-one](/img/structure/B4773995.png)


![N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B4774025.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(2-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4774029.png)
![2-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774043.png)